2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that features both a piperidine and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-aminopiperidine with 3,6-dimethylpyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl-5-substituted phenyl-1,3,4-oxadiazoles
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
2-(4-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O/c1-8-7-10(16)14(2)11(13-8)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3 |
InChI Key |
SIDJJXHOXBMFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC(CC2)N)C |
Origin of Product |
United States |
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